
4-(3,3-Dimethylcyclohexyl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Dimethylcyclohexyl)butan-2-amine is an organic compound characterized by a cyclohexane ring substituted with a dimethyl group and an amine group on a butane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylcyclohexyl)butan-2-amine can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylcyclohexanone with a suitable butylamine derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon of the ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
4-(3,3-Dimethylcyclohexyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted amines
科学研究应用
4-(3,3-Dimethylcyclohexyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3,3-Dimethylcyclohexyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(3,3-Dimethylcyclohexyl)butan-1-amine
- 4-((3,3-Dimethylcyclohexyl)amino)butan-2-ol
Uniqueness
4-(3,3-Dimethylcyclohexyl)butan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
属性
分子式 |
C12H25N |
|---|---|
分子量 |
183.33 g/mol |
IUPAC 名称 |
4-(3,3-dimethylcyclohexyl)butan-2-amine |
InChI |
InChI=1S/C12H25N/c1-10(13)6-7-11-5-4-8-12(2,3)9-11/h10-11H,4-9,13H2,1-3H3 |
InChI 键 |
XETFGZFVQCKQNP-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1CCCC(C1)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


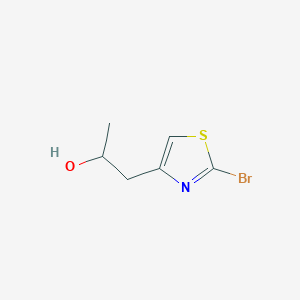

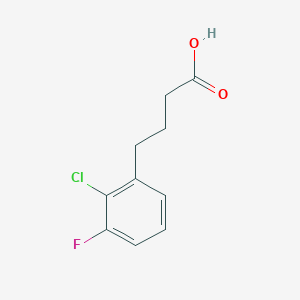
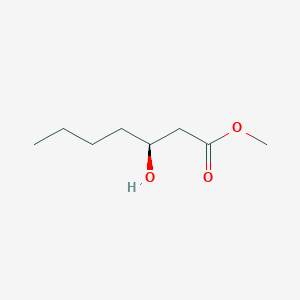
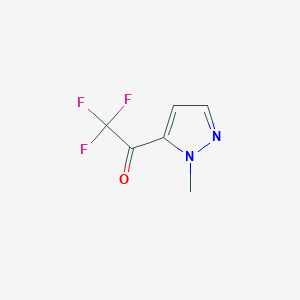
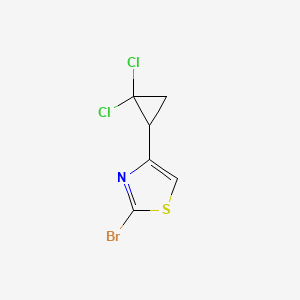
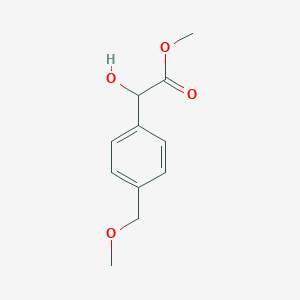
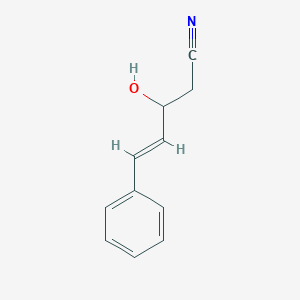
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
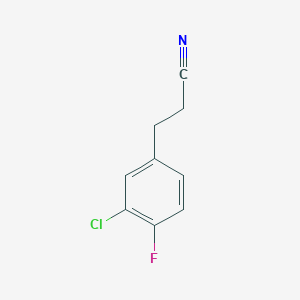
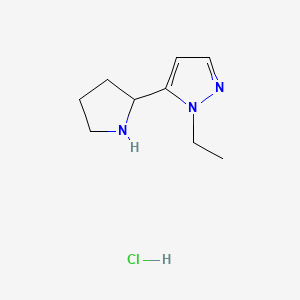

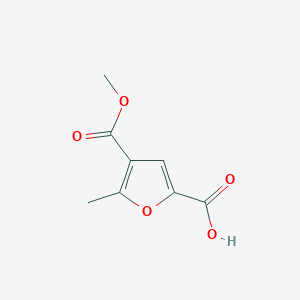
![Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B15321777.png)
